molecular formula C7H6ClFO2S B1303445 4-Fluoro-2-methylbenzenesulfonyl chloride CAS No. 7079-48-3

4-Fluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B1303445
CAS No.: 7079-48-3
M. Wt: 208.64 g/mol
InChI Key: XLPGWKNCWMFHOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Fluoro-2-methylbenzenesulfonic acid+SOCl24-Fluoro-2-methylbenzenesulfonyl chloride+SO2+HCl\text{4-Fluoro-2-methylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Fluoro-2-methylbenzenesulfonic acid+SOCl2​→4-Fluoro-2-methylbenzenesulfonyl chloride+SO2​+HCl

The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under appropriate conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Sulfonamides, sulfonate esters, or sulfonate salts.

    Reduction: Sulfonamides or sulfonic acids.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

4-Fluoro-2-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: In medicinal chemistry, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with target molecules, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the methyl group.

    2-Fluorobenzenesulfonyl chloride: Similar in structure but with the fluorine atom in a different position.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a fluorine atom.

Uniqueness

4-Fluoro-2-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine and methyl groups, which can influence its reactivity and the properties of the resulting products. The combination of these functional groups allows for the fine-tuning of the compound’s chemical behavior and its applications in various fields .

Properties

IUPAC Name

4-fluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPGWKNCWMFHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381024
Record name 4-Fluoro-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7079-48-3
Record name 4-Fluoro-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methylbenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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